N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Catalog No.
S11560455
CAS No.
M.F
C16H12BrN5O3
M. Wt
402.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3...

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(tetrazol-1-yl)benzamide

Molecular Formula

C16H12BrN5O3

Molecular Weight

402.20 g/mol

InChI

InChI=1S/C16H12BrN5O3/c17-11-2-3-13(22-8-19-20-21-22)12(6-11)16(23)18-7-10-1-4-14-15(5-10)25-9-24-14/h1-6,8H,7,9H2,(H,18,23)

InChI Key

VCSANYLAOJCOPZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound characterized by its unique structural components. The compound features a benzodioxole moiety, a brominated benzamide group, and a tetraazole ring. Its molecular formula is C19H18BrN5O4C_{19}H_{18}BrN_5O_4 with a molecular weight of approximately 460.3 g/mol . The presence of multiple functional groups suggests potential for diverse chemical interactions and biological activities.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in the 5-bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Coupling Reactions: The benzamide moiety can engage in coupling reactions, particularly with electrophiles, to form more complex structures.
  • Hydrolysis: Under certain conditions, the amide bond may undergo hydrolysis, leading to the formation of corresponding carboxylic acids and amines.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Compounds containing the tetraazole moiety are known for their significant biological activities. N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has been reported to exhibit:

  • Anticancer Properties: Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity: The presence of the benzodioxole structure may enhance its ability to inhibit microbial growth.
  • Anti-inflammatory Effects: Compounds with similar structures often demonstrate anti-inflammatory properties through modulation of inflammatory pathways.

The biological activity is likely influenced by the compound's ability to interact with specific biological targets due to its structural complexity .

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can be achieved through several methods:

  • Bromination: Starting with N-(1,3-benzodioxol-5-ylmethyl)benzamide, bromination can be performed using bromine or a brominating agent.
  • Tetraazole Formation: The tetraazole ring can be synthesized from appropriate precursors using cyclization reactions involving hydrazine derivatives.
  • Coupling Reactions: The final compound can be obtained by coupling the tetraazole derivative with the brominated benzamide under suitable conditions (e.g., using coupling agents or catalysts).

These methods allow for the efficient construction of this complex molecule .

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for cancer and infectious diseases.
  • Chemical Probes: It can be utilized as a chemical probe in biochemical studies to explore enzyme interactions and pathways.
  • Material Science: The unique structure may lead to applications in developing new materials with specific properties.

Interaction studies are crucial for understanding how N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide interacts with biological targets. Preliminary studies suggest:

  • Binding Affinity: Investigations into its binding affinity to various receptors and enzymes could elucidate its mechanism of action.
  • Inhibition Studies: Evaluating its inhibitory effects on specific enzymes will provide insights into its potential therapeutic applications.

These studies are essential for establishing the compound's pharmacological profile .

Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological Activity
5-Amino-N-(1,3-benzodioxol)benzamideBenzodioxole substituentAnticancer
5-Bromo-N-methyltriazoleBrominated triazoleAntiviral
4-Amino-N-(benzodioxol)benzamideBenzodioxole substituentAntimicrobial
N-(1,3-benzodioxol)propan-2-amideSimple benzodioxole structureAntidepressant

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide stands out due to its combination of a tetraazole ring and brominated benzamide structure that may enhance its biological activity compared to simpler analogs .

This comprehensive overview underscores the significance of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide in both synthetic chemistry and biological research.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

401.01235 g/mol

Monoisotopic Mass

401.01235 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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